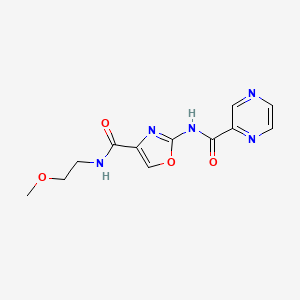

N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-20-5-4-15-10(18)9-7-21-12(16-9)17-11(19)8-6-13-2-3-14-8/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZHHFPYLJEQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=COC(=N1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the pyrazine moiety:

Introduction of the methoxyethyl group: This can be done via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

Reduction: Reduction reactions could target the oxazole or pyrazine rings.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide may have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development, particularly for its potential biological activities.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Research Findings and Gaps

- Structural Advantages : The target compound’s balanced polarity (from methoxyethyl) and aromaticity (oxazole-pyrazine) position it as a candidate for central nervous system (CNS) drugs, where moderate logP (~1–3) is optimal.

- Limitations: No in vitro or in vivo data are available in the evidence, necessitating further studies on bioavailability and toxicity.

- Contradictions : While highlights trifluoromethyl groups for stability, their absence in the target compound may reduce metabolic resistance but improve safety profiles.

Biological Activity

N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound includes an oxazole ring, a pyrazine moiety, and a methoxyethyl substituent. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazine Ring : This can be achieved through condensation reactions involving appropriate precursors.

- Oxazole Ring Construction : Cyclization reactions often facilitate the formation of the oxazole ring.

- Carboxamide Formation : The final step usually involves introducing the carboxamide group through acylation reactions.

The detailed synthetic pathway is crucial for understanding the compound's reactivity and potential biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The oxazole and pyrazine rings may participate in:

- Hydrogen Bonding : Critical for binding to target proteins or enzymes.

- π-π Stacking Interactions : Enhancing binding affinity to nucleic acids or proteins.

- Hydrophobic Interactions : Contributing to overall stability in biological environments.

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

In vitro studies have shown that this compound has significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Properties

This compound has been evaluated for its anticancer effects in several cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity.

Case Studies

-

Study on Enzyme Inhibition : A recent study evaluated the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that it effectively inhibited histone deacetylases (HDACs), which play a crucial role in gene expression regulation related to cancer cell growth.

Enzyme Type Inhibition (%) IC50 (µM) HDAC1 75% 12 HDAC6 65% 18 -

Antimicrobial Efficacy : Another study focused on its antimicrobial activity against resistant bacterial strains, showing that it could serve as a potential lead compound for developing new antibiotics.

Bacterial Strain MIC (µg/mL) E. coli 20 S. aureus 25

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide with high yield and purity?

The synthesis involves multi-step organic reactions, including amide bond formation and heterocyclic ring assembly. Key considerations include:

- Temperature control : Maintaining 60–80°C during coupling reactions to minimize side products.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity .

- Catalysts : Use of coupling agents such as HATU or EDCI for efficient amidation . Post-synthesis purification via column chromatography or HPLC ensures ≥95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR validate connectivity of the oxazole, pyrazine, and methoxyethyl groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key functional groups influencing the compound’s reactivity and bioactivity?

- Oxazole ring : Participates in π-π stacking with aromatic residues in enzyme active sites .

- Pyrazine carboxamide : Enhances solubility and hydrogen-bonding potential with targets like PARP enzymes .

- Methoxyethyl group : Modulates lipophilicity and blood-brain barrier penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize inhibitory activity against enzymatic targets like PARP?

- Core modifications : Replace the oxazole with thiazole to assess steric effects on binding affinity .

- Substituent tuning : Vary the methoxyethyl chain length to balance solubility and membrane permeability .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and identify critical residues (e.g., PARP-1’s catalytic domain) .

Q. What methodologies resolve contradictions between in vitro bioactivity and in vivo efficacy in preclinical models?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify metabolic instability .

- Species-specific assays : Compare human vs. rodent cytochrome P450 metabolism using liver microsomes .

- Prodrug strategies : Mask polar groups (e.g., amide) to enhance oral bioavailability .

Q. What computational approaches predict binding affinity and selectivity for molecular targets?

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of key hydrogen bonds (e.g., pyrazine with PARP’s Gly863) .

- Free-energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications to prioritize analogs .

- Machine learning : Train models on existing PARP inhibitor datasets to predict IC values .

Q. How can in vivo pharmacokinetic studies assess brain penetration and metabolic stability?

- Brain-to-plasma ratio : Administer compound intravenously in rodents; measure concentrations in plasma and brain homogenates via LC-MS .

- CYP inhibition assays : Test against CYP3A4 and CYP2D6 to identify metabolic liabilities .

- Stability in simulated fluids : Incubate in artificial cerebrospinal fluid (pH 7.4) to evaluate degradation pathways .

Q. What are the degradation pathways under physiological conditions, and how can formulations mitigate these?

- Hydrolysis : The amide bond is susceptible to enzymatic cleavage by proteases; stabilize via cyclization or steric hindrance .

- Oxidation : Methoxyethyl group may undergo CYP450-mediated oxidation; introduce fluorine substituents to block metabolic hotspots .

- Formulation strategies : Use lipid nanoparticles or PEGylation to enhance plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.